2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 269.65 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It is classified as an amino acid derivative and is often utilized in studies related to receptor binding and drug development.
The synthesis of 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride can be approached through various methods. One practical synthesis involves hydrogenation and N-alkylation processes, which are essential for constructing the molecular framework of the compound. The synthetic route typically starts with commercially available precursors, followed by steps that introduce the trifluoromethyl group and the methylamino substituent.
The molecular structure of 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride can be represented using various chemical notations:
The compound's structure features a central carbon atom bonded to a methylamino group and a phenyl ring substituted with a trifluoromethyl group. The presence of these functional groups significantly influences its chemical behavior and biological interactions.
The compound can participate in various chemical reactions typical for amino acids and their derivatives. Notable reactions include:
These reactions are crucial for modifying the compound for specific applications or enhancing its properties for research purposes.
The mechanism of action for 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride primarily involves its interaction with biological receptors. It is believed to modulate neurotransmitter systems due to its structural similarity to known neurotransmitters.
Studies indicate that compounds with similar structures can exhibit activity at serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride is employed in various scientific fields:
Suzuki-Miyaura cross-coupling provides a versatile route for constructing the biaryl backbone of pharmaceutically relevant compounds, including intermediates for 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid. This palladium-catalyzed reaction enables the efficient coupling of 4-(trifluoromethyl)phenylboronic acid with halogenated glycine derivatives under controlled conditions. The reaction typically employs Pd(PPh₃)₄ (2-5 mol%) as catalyst and aqueous sodium carbonate as base in a toluene/ethanol/water solvent mixture at 70-85°C for 12-18 hours [6]. Precursor halogenation is critical, with brominated precursors generally offering higher yields (75-85%) compared to chlorinated analogs (60-70%) due to enhanced oxidative addition kinetics. Post-coupling, the resulting protected amino acid intermediate requires sequential deprotection and reductive amination steps to introduce the methylamino group, followed by careful acidic hydrolysis to liberate the acetic acid functionality without decarboxylation. This multi-step approach achieves an overall yield of 45-55% with high purity (>98% by HPLC), though it generates significant purification challenges at each stage, particularly in removing residual palladium catalysts to <10 ppm levels [6].
Table 1: Suzuki-Miyaura Coupling Optimization for Key Intermediate Synthesis
Catalyst System | Base | Solvent Ratio (Tol:EtOH:H₂O) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | 4:2:1 | 80 | 14 | 82 |
Pd(dppf)Cl₂ (4 mol%) | K₃PO₄ | 5:2:1 | 85 | 16 | 78 |
Pd(OAc)₂/PPh₃ (5 mol%) | Cs₂CO₃ | 3:3:1 | 70 | 18 | 68 |
The stereoselective synthesis of the chiral α-methylamino acid center represents a significant challenge in preparing enantiomerically pure 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride. Chiral auxiliaries, particularly Evans' oxazolidinones, offer precise stereocontrol through diastereoselective amination of trifluoromethylphenylacetyl chloride derivatives. This method employs (S)-4-benzyl-2-oxazolidinone to form a chiral imide that undergoes electrophilic amination with N-methyl-O-(mesitylenesulfonyl)hydroxylamine in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C in THF. The reaction proceeds with excellent diastereoselectivity (de >98%), yielding the (R)-configured product after auxiliary removal via lithium hydroperoxide hydrolysis. Alternatively, asymmetric hydrogenation of enol esters using Rh(I)-(S)-BINAP complexes achieves enantiomeric excesses of 90-95% at 50-100 psi H₂ pressure in methanol. However, the electron-withdrawing trifluoromethyl group reduces substrate reactivity, necessitating elevated catalyst loadings (5 mol%) and extended reaction times (24-36 hours). Both routes deliver the target enantiomer in >99% ee after single recrystallization from ethyl acetate/heptane mixtures, though the hydrogenation route provides superior atom economy while the auxiliary method offers more reliable scale-up potential .
Direct utilization of trifluoromethyl-containing building blocks significantly streamlines synthesis by leveraging the pre-installed CF₃ group. 4-(Trifluoromethyl)phenylacetic acid serves as a principal starting material, undergoing bromination at the α-position using bromine in carbon tetrachloride with catalytic PBr₃ (70-75% yield). The resulting α-bromo intermediate undergoes nucleophilic displacement with methylamine in DMF at 0-5°C to minimize Hofmann elimination, achieving 80-85% conversion to the racemic methylamino compound [8]. A more innovative approach exploits 4-(trifluoromethyl)-p-quinols as electrophilic precursors through a three-component reaction cascade. This method involves indium(III) triflate-catalyzed (10 mol%) nucleophilic addition of methylamine to 4-(trifluoromethyl)-p-quinol silyl ether in dichloroethane, followed by trapping with ketene silyl acetals as carbon nucleophiles. The reaction proceeds via regiospecific 1,2-addition to the quinone carbonyl, generating an electrophilic intermediate that undergoes subsequent nucleophilic attack and spontaneous aromatization to form the phenylacetic acid skeleton with the trifluoromethyl group already positioned at the para position. This convergent methodology delivers functionalized trifluoromethyl arenes in 65-70% yield with minimal purification requirements compared to linear syntheses [8].
Table 2: Functionalization Routes from Trifluoromethylated Precursors
Precursor | Reagent/Conditions | Key Intermediate | Yield (%) | Advantages |
---|---|---|---|---|
4-(Trifluoromethyl)phenylacetic acid | Br₂, PBr₃/CCl₄, then CH₃NH₂/DMF | α-Methylamino acid | 60-65 | Simple reagents, scalable |
4-(Trifluoromethyl)-p-quinol silyl ether | In(OTf)₃ (10 mol%), CH₃NH₂, ketene silyl acetal/DCE | Aromatized adduct | 65-70 | Convergent synthesis, single-pot operation |
Methyl 4-(trifluoromethyl)benzoate | (CH₃O)₂SO₂, NaH/DMF, then NH₃/MeOH | 4-(Methylamino)methyl derivative | 55-60 | Avoids halogenation step |
The conversion of 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid to its hydrochloride salt serves multiple critical purposes: enhancing crystallinity, improving storage stability, and increasing aqueous solubility for subsequent synthetic manipulations. The hydrochloride formation typically employs ethereal HCl (2.0-2.2 equivalents) in anhydrous solvents to prevent hydrate formation. Optimal solvent systems include ethyl acetate/ether mixtures (4:1 v/v) or dichloromethane/ethanol (9:1 v/v), with addition rates controlled at 0.5 mL/min below 10°C to ensure controlled crystallization and minimize amorphous solid formation . Counterion selection prioritizes hydrochloride due to favorable crystallinity, low hygroscopicity (<1% weight gain at 75% RH), and established regulatory acceptance. Alternative salts (mesylate, besylate) were evaluated but showed inferior properties: the mesylate salt exhibited higher hygroscopicity (5% weight gain at 60% RH) and lower melting onset (145°C vs. 192°C for hydrochloride), while the besylate formed solvates with ethanol that complicated drying operations [2] [4]. Post-precipitation, the hydrochloride salt undergoes recrystallization from isopropanol/water (3:1 v/v) to achieve pharmaceutical-grade purity (>99.5%), with residual solvent levels controlled below ICH limits (ethanol <500 ppm, DCM <60 ppm). The crystalline structure exhibits enhanced stability under accelerated conditions (40°C/75% RH for 3 months) compared to the free acid, which showed 2-3% degradation under identical storage [6].
Table 3: Hydrochloride Salt Formation Conditions and Physicochemical Properties
Parameter | Free Acid | Hydrochloride Salt | Mesylate Salt | Besylate Salt |
---|---|---|---|---|
Solubility in Water (mg/mL) | 0.9 | 12.5 | 18.2 | 15.7 |
Melting Point (°C) | 152 (dec) | 192-194 | 145-147 | 178-180 |
Hygroscopicity (% wt gain at 75% RH) | 0.3 | 0.8 | 5.2 | 1.5 |
Crystallinity | Low | High, non-solvated | Moderate, hydrate forming | High, ethanol solvate |
Stability (Related substances after 3mo at 40°C/75% RH) | 2.8% | 0.3% | 1.2% | 0.9% |
The significant solubility enhancement (12.5 mg/mL vs. 0.9 mg/mL for free acid) stems from the hydrochloride salt's ionic dissociation in aqueous media, with pH-solubility profiling showing maximal solubility below pH 3.5. Above this pH, precipitation of the free base occurs, necessitating pH control during biological testing. XRPD analysis confirms the hydrochloride salt exists as a single polymorph with characteristic peaks at 8.7°, 15.3°, and 17.8° 2θ, exhibiting no phase changes after compression or humidity exposure, making it ideal for formulation development [6]. The solvent selection directly impacts crystal habit: ethyl acetate/ether mixtures produce fine needles favorable for filtration, while dichloromethane/ethanol yields chunky crystals with superior flow properties but requiring longer drying times to remove residual solvents [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1